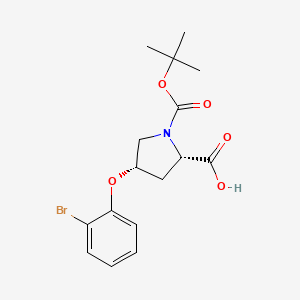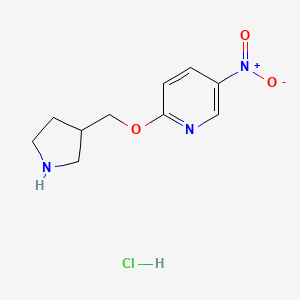![molecular formula C14H22ClNO B1397664 3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride CAS No. 1220033-58-8](/img/structure/B1397664.png)
3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Scientific Research Applications
Pharmaceutical Research
Piperidine derivatives are often explored for their potential pharmaceutical applications. They can serve as building blocks for synthesizing various pharmacologically active molecules. For instance, they have been used in the design of dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are relevant in cancer treatment .
Antiproliferative and Antimetastatic Agents
Some piperidine alkaloids isolated from natural herbs exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo. These properties make them valuable for cancer research and potential therapeutic agents .
Chemical Synthesis
Piperidine structures are essential for chiral optimization in chemical synthesis. They are used as starting components for synthesizing chiral molecules, which are important in creating drugs with specific desired activities .
Laboratory Chemicals
Piperidine compounds are also identified as laboratory chemicals used in the synthesis of other substances. They play a role in the development of new chemical entities with potential application across various fields .
Analytical Chemistry
In analytical chemistry, piperidine derivatives can be used as reagents or catalysts to facilitate different chemical reactions, contributing to the advancement of analytical methods .
Safety And Hazards
properties
IUPAC Name |
3-[(2,3-dimethylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11-5-3-7-14(12(11)2)16-10-13-6-4-8-15-9-13;/h3,5,7,13,15H,4,6,8-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIDBDAHKTXVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CCCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397586.png)
![N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397587.png)
![3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397588.png)

![Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1397593.png)
![4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397594.png)
![2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397596.png)
![3-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397597.png)
![3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397599.png)
![4-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397600.png)


![2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397604.png)